![molecular formula C26H26N2OS2 B2358785 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide CAS No. 307510-79-8](/img/structure/B2358785.png)

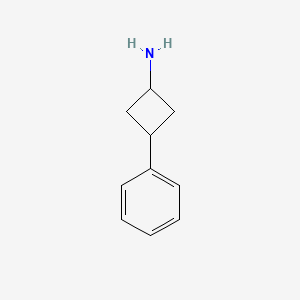

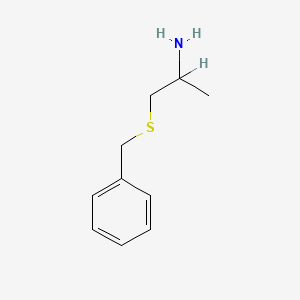

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

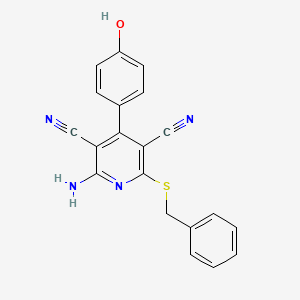

Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .

Synthesis Analysis

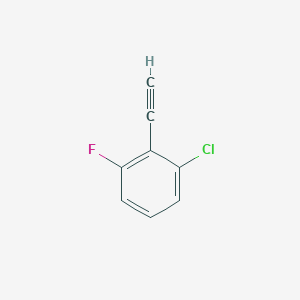

Benzothiazole compounds can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds can be studied using quantitative structure–activity relationship (QSAR) methodology .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Aplicaciones Científicas De Investigación

- The compound has been investigated for its antibacterial properties. In a study, synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were evaluated as potential antibacterial agents . These compounds exhibited profound antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Quinazoline derivatives, including this compound, have been studied for their anti-tumor activity. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers . Investigating its effects on tumor cell lines could provide valuable insights.

Antibacterial Activity

Anti-Tumor Potential

Mecanismo De Acción

Target of Action

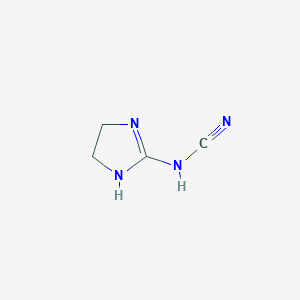

The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to cell death . The downstream effects include the disruption of cell wall integrity, leading to increased susceptibility of the bacteria to other drugs and the immune system .

Pharmacokinetics

They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to their bioavailability and therapeutic potential .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the compound’s efficacy through drug-drug interactions . The stability of the compound can also be affected by factors such as temperature and light .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS2/c1-26(2,3)17-14-12-16(13-15-17)23(29)28-25-22(18-8-4-6-10-20(18)30-25)24-27-19-9-5-7-11-21(19)31-24/h5,7,9,11-15H,4,6,8,10H2,1-3H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORZMNHXAOWKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)

![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)

![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoyl cyanide](/img/structure/B2358712.png)

![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2358715.png)

![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)